Cas no 185339-06-4 ((R)-2-Amino-2-(2-hydroxyphenyl)acetic acid)
(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
- (2R)-2-amino-2-(2-hydroxyphenyl)acetic acid
- (R)-2-(2-Hydroxyphenyl)glycine
- Benzeneacetic acid, a-amino-2-hydroxy-, (aR)-
- (R)-Α-AMINO-2-HYDROXY-BENZENEACETIC ACID
- 2-HYDROXY-D-PHENYLGLYCINE
- Benzeneacetic acid, alpha-amino-2-hydroxy-, (alphaR)-
- D-2-Hydroxyphenylglycine
- R-2-Hydroxyphenylglycine
- Benzeneacetic acid, alpha-amino-2-hydroxy-, (alphaR)- (9CI)
- (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid (H-D-Phg(2-OH)-OH)
- AKOS006286062
- A856258
- N10976
- 185339-06-4
- CS-0448953
- MFCD07371740
- SCHEMBL7886248
-
- MDL: MFCD07371740
- Inchi: 1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1
- InChI Key: LIDYFNYBHXPTJG-SSDOTTSWSA-N
- SMILES: OC1C=CC=CC=1[C@H](C(=O)O)N
Computed Properties
- Exact Mass: 167.05827
- Monoisotopic Mass: 167.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- PSA: 83.55
(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM311121-1g |
(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid |
185339-06-4 | 95% | 1g |
$795 | 2021-06-09 | |
| Ambeed | A501243-1g |
(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid |
185339-06-4 | 95+% | 1g |
$229.0 | 2024-04-22 | |
| Chemenu | CM311121-1g |
(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid |
185339-06-4 | 95% | 1g |
$795 | 2022-06-12 |
(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid Suppliers
(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
Introduction to (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid (CAS No. 185339-06-4)
(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid (CAS No. 185339-06-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and functional properties. This compound, also known as (R)-mandelic acid, is a derivative of mandelic acid with an additional amino group, making it a valuable building block in the synthesis of various bioactive molecules.
The chiral nature of (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is particularly important in pharmaceutical applications, as it can significantly influence the biological activity and pharmacokinetics of the final drug product. The ability to control the stereochemistry during synthesis is crucial for optimizing the therapeutic efficacy and minimizing potential side effects.
Recent studies have highlighted the potential of (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent antimicrobial and antiviral activities, making them promising candidates for the development of new antibiotics and antiviral agents. Additionally, its anti-inflammatory properties have been explored in the context of treating chronic inflammatory diseases such as arthritis and asthma.
In the realm of cancer research, (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid has been investigated for its potential as a cancer chemopreventive agent. Studies have demonstrated that it can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and apoptosis. This makes it a valuable lead compound for further drug discovery efforts in oncology.
The synthesis of (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid typically involves several steps, including the formation of a chiral center through asymmetric synthesis or resolution techniques. One common approach is the use of chiral auxiliaries or catalysts to achieve high enantiomeric purity. The choice of synthetic route can significantly impact the yield and purity of the final product, which are critical factors in pharmaceutical development.
In addition to its therapeutic applications, (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid has also found use in analytical chemistry as a chiral selector in chromatographic separations. Its ability to differentiate between enantiomers makes it an essential tool for ensuring the quality and consistency of chiral drugs during production and quality control processes.
The safety profile of (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is another important consideration in its development and use. Preclinical studies have generally shown it to be well-tolerated at therapeutic doses, with minimal toxicity observed. However, ongoing research is necessary to fully understand its long-term safety and potential interactions with other drugs.
From a regulatory perspective, (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is subject to standard guidelines for chemical safety and environmental impact. Compliance with these regulations ensures that it can be safely manufactured, handled, and used in both research and commercial settings.
In conclusion, (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid (CAS No. 185339-06-4) is a versatile compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it an attractive target for further investigation and development. As research continues to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in advancing healthcare solutions.
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